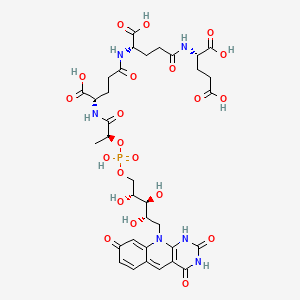
Benzocaine-d4
Übersicht
Beschreibung
Benzocaine-d4 is the deuterium labeled Benzocaine . Benzocaine is the active ingredient in many over-the-counter anesthetic ointments such as products for oral ulcers . It is also used as a topical painkiller or in cough drops .
Synthesis Analysis
Benzocaine can be prepared by esterification using 4-aminobenzoic acid and ethanol . It can also be prepared by reduction of ethyl 4-nitrobenzoate . A multi-step synthesis of benzocaine involves the preparation of 4′-methylacetanilide, synthesis of p-acetamidobenzoic acid, synthesis of p-aminobenzoic acid hydrochloride, and finally, synthesis of benzocaine .
Molecular Structure Analysis
The molecular formula of this compound is C9H7D4NO2 . Its average mass is 169.214 Da and its monoisotopic mass is 169.104080 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 310.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 46.9±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
1. Methemoglobinemia Research
Benzocaine has been associated with methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally. Research has documented its occurrence in various patient populations, including healthy individuals, following the use of benzocaine, particularly during medical procedures such as bronchoscopy. This has implications for understanding the risks and informed consent in clinical settings where benzocaine is used (Kuschner et al., 2000).
2. Veterinary and Aquaculture Applications
Benzocaine has been explored as an aid in the transport of fish. Studies indicate its potential to reduce the excretion of ammonia and carbon dioxide in transported fish, contributing to better water quality during transport (Ferreira et al., 1984).
3. Anesthetic Efficacy and Safety
The effectiveness of benzocaine as an anesthetic, particularly in specific populations like juvenile fish species, has been a focus of research. This includes determining ideal concentrations for inducing immobilization and ensuring quick recovery, as well as understanding any associated risks such as mortality or changes in blood parameters (Gomes et al., 2001).
4. Physicochemical Properties
Studies have been conducted on the physicochemical properties of benzocaine polymorphs, assessing their solubility, stability, and permeability. This research is crucial for preformulation and formulation work in pharmaceutical applications (Paczkowska et al., 2018).
5. Broader Biological Potentials
Research has explored the broader biological potentials of benzocaine and its analogues, revealing their antibacterial, antifungal, and anti-cancer properties. This includes actions against tuberculosis, opening new avenues for future drug design and therapeutic applications (Khair-ul-Bariyah et al., 2019).
6. Environmental Impact and Removal
The removal of benzocaine from water, particularly in contexts like fish hatcheries, has been studied. This involves evaluating the effectiveness of activated carbon filtration in removing benzocaine from water, which is relevant for environmental safety and regulatory compliance (Howe et al., 1990).
Wirkmechanismus
Target of Action
Benzocaine-d4, like its parent compound Benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
This compound acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses . This effectively numbs the area where this compound is applied, providing local anesthesia .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the blocking of sodium ion channels . By inhibiting these channels, the compound prevents the depolarization of nerve cells, which in turn disrupts the propagation of nerve impulses . This mechanism of action is common among local anesthetics .
Pharmacokinetics
Benzocaine is known for its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml) . These properties allow Benzocaine to remain localized in wounds, providing long-term pain relief . It’s reasonable to assume that this compound would have similar properties.
Result of Action
The primary result of this compound’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . By blocking nerve impulses, this compound effectively numbs the area where it is applied, providing local anesthesia .
Safety and Hazards
Benzocaine can cause a serious condition in which the amount of oxygen carried through the blood is greatly reduced . This condition, called methemoglobinemia, is life-threatening and can result in death . Therefore, products containing benzocaine for oral application are contraindicated in children younger than two years old .
Zukünftige Richtungen
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Recent studies presented some bioactive modification of benzocaine as leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke and (-)-vincadiformine as antitumor .
Biochemische Analyse
Biochemical Properties
Benzocaine-d4, like its parent compound benzocaine, is involved in electrophilic and nucleophilic reactions that construct a library of benzocaine derivatives . These derivatives have promising features that could be correlated with their biological activities . The reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Cellular Effects
This compound, similar to benzocaine, is used for the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, and insect bites or minor skin irritations . It is also used for local anesthesia in dentistry and minor trauma . The cellular effects of this compound are likely to be similar to those of benzocaine, given their structural similarity.
Molecular Mechanism
The molecular mechanism of this compound is expected to be similar to that of benzocaine. Benzocaine acts by preventing transmission of impulses along nerve fibers and at nerve endings . This action is achieved through the inhibition of voltage-dependent sodium channels .
Temporal Effects in Laboratory Settings
The synthesis of benzocaine and its reactions have been documented . These reactions provide structures with various biological activities .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. The effects of benzocaine, the parent compound, have been studied. For instance, benzocaine has been used as a local anesthetic in various animal models .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as benzocaine. Benzocaine is metabolized into para-aminobenzoic acid (PABA) in the body . This metabolic process could potentially be enhanced by the supramolecular encapsulation of benzocaine and PABA .
Transport and Distribution
Benzocaine, the parent compound, is known to pass through fenestrations into the lipid with only small energy barriers .
Subcellular Localization
Studies on benzocaine, the parent compound, suggest that it has two likely binding sites in the pore characterized by nonspecific, hydrophobic interactions: one just above the activation gate, and one at the entrance to the lateral lipid-filled fenestrations .
Eigenschaften
IUPAC Name |
ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661793 | |
| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342611-08-9 | |
| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the positioning of Benzocaine-d4 within the phospholipid bilayer impact its anesthetic activity?
A: While this specific study [] focuses on characterizing the location and orientation of Benzocaine and Butamben within phospholipid membranes using 2H NMR spectroscopy, it doesn't directly investigate the relationship between positioning and anesthetic activity. Further research is needed to establish a concrete link between the drug's membrane interaction and its mechanism of action in blocking nerve signals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



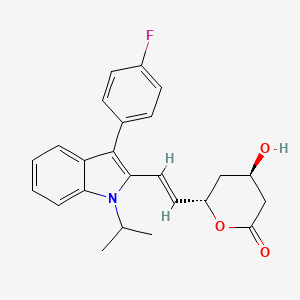

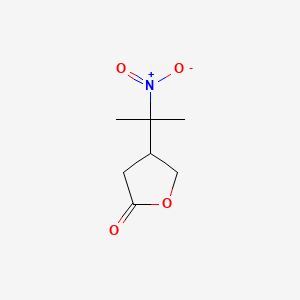
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
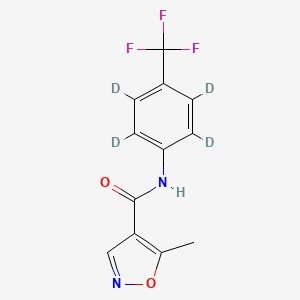
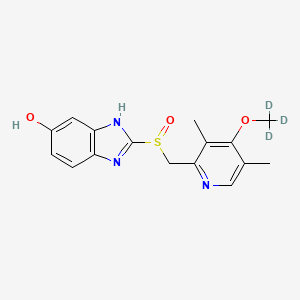
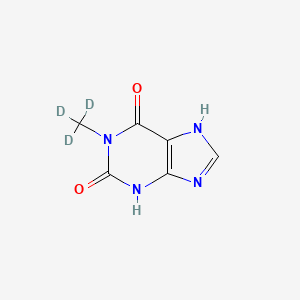
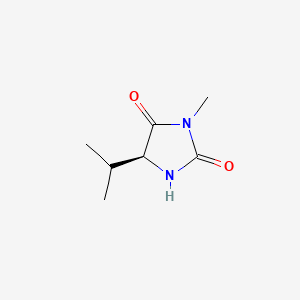
![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)


